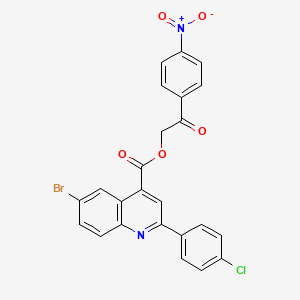

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with bromine, chlorine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Bromination and Chlorination:

Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Nitrophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate

- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

- 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms on the quinoline core, which can significantly influence its chemical reactivity and biological activity

Biological Activity

The compound 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : C24H14BrClN2O5

- Molecular Weight : 525.74 g/mol

- CAS Number : 355420-61-0

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including the compound . The agar diffusion method was employed to assess its effectiveness against several bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control (Ampicillin) |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 15 | Higher than ampicillin |

| Bacillus subtilis (B. subtilis) | 12 | Comparable to ampicillin |

| Escherichia coli (E. coli) | 10 | Lower than ampicillin |

| Pseudomonas aeruginosa (P. aeruginosa) | 8 | Significantly lower |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 14 | Comparable to ampicillin |

The results indicate that structural modifications in quinoline derivatives can enhance antibacterial activity, particularly against MRSA strains .

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. In vitro studies have shown that it exhibits moderate potency against Plasmodium falciparum, a malaria-causing parasite. The following table summarizes the findings:

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| 2-(4-nitrophenyl)-2-oxoethyl... | 120 | Inhibition of translation elongation factor 2 (PfEF2) |

| DDD107498 | <1 | Multiple life-cycle stages inhibition |

This compound acts through a novel mechanism, targeting protein synthesis critical for the parasite's survival and development .

Case Studies and Research Findings

- Antiproliferative Activity : The compound has been tested against cancer cell lines such as HepG2 and MCF-7. Results showed significant cytotoxic activity with IC50 values ranging from 0.137 to 0.332 μg/mL, indicating its potential as an anticancer agent .

- Multitarget Approach : Recent designs of quinoline hybrids have aimed at developing compounds capable of acting on multiple targets, including microbial DNA gyrase and EGFR, enhancing their therapeutic potential against both microbial infections and cancer .

- Pharmacokinetic Profiling : The pharmacokinetic properties of related quinoline derivatives have been evaluated to optimize their efficacy and safety profiles for potential clinical applications .

Properties

CAS No. |

355420-61-0 |

|---|---|

Molecular Formula |

C24H14BrClN2O5 |

Molecular Weight |

525.7 g/mol |

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C24H14BrClN2O5/c25-16-5-10-21-19(11-16)20(12-22(27-21)14-1-6-17(26)7-2-14)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2 |

InChI Key |

ARECZHSGOPBHIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.